(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
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Overview
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in the research community due to its potent psychostimulant effects. MDPV belongs to the class of drugs known as bath salts, which are synthetic derivatives of cathinone, a natural stimulant found in the khat plant.
Mechanism of Action
- Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity, leading to extensive investigation and reporting of numerous associated crystal structures . These structures may provide clues about potential targets.
Target of Action
Action Environment
Advantages and Limitations for Lab Experiments
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has several advantages as a research tool, including its high potency, selectivity for the dopamine and norepinephrine transporters, and ability to produce robust behavioral effects. However, it also has several limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, including investigating its potential therapeutic applications, exploring its mechanism of action at the molecular level, and developing novel analogs with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for abuse.
Synthesis Methods
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) via a series of chemical reactions. MDP2P is first converted to 3,4-methylenedioxyphenylpropan-2-amine (MDMA) using reductive amination. This is followed by a reaction with thioacetamide to form the thioamide intermediate, which is then treated with iodine and red phosphorus to yield this compound.
Scientific Research Applications
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has been extensively studied for its psychostimulant effects, which are similar to those of cocaine and amphetamine. It is commonly used as a research tool to investigate the neurobiological mechanisms underlying drug addiction and reward. This compound has also been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic.
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBZZSUQPOLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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